molecular formula C20H24N2O3S B12145996 2-(2-phenoxyacetamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-(2-phenoxyacetamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12145996
M. Wt: 372.5 g/mol
InChI Key: APOVNYAKNVXHGJ-UHFFFAOYSA-N
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Description

2-(2-phenoxyacetamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a benzothiophene ring, a phenoxyacetamido group, and a propyl chain. It has been studied for its antiproliferative, antimicrobial, and antibiofilm activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenoxyacetamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of 2-amino-5-nitrothiazole with phenoxyacetyl halide under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-phenoxyacetamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Pyridine, sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(2-phenoxyacetamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation of leukemic K562 cells by arresting the cell cycle in the G1 phase. This effect is mediated through the activation of caspases, leading to apoptosis . Additionally, its antimicrobial activity is attributed to its ability to disrupt biofilm formation and inhibit microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-phenoxyacetamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique benzothiophene ring structure, which imparts distinct biological activities. Its ability to inhibit biofilm formation and its antiproliferative effects on cancer cells make it a promising candidate for further research and development .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

2-[(2-phenoxyacetyl)amino]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H24N2O3S/c1-2-12-21-19(24)18-15-10-6-7-11-16(15)26-20(18)22-17(23)13-25-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,10-13H2,1H3,(H,21,24)(H,22,23)

InChI Key

APOVNYAKNVXHGJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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